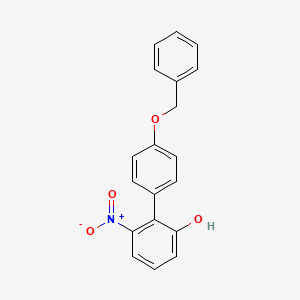
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with butyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one: A structurally similar compound with a different alkyl group.
5-Amino-3-butyl-1,3-benzoxazole: Lacks the dihydro component but shares the benzoxazole core.
5-Amino-3-butyl-2,3-dihydro-1,4-benzoxazol-2-one: Another derivative with slight structural variations.
Uniqueness
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of both amino and butyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-3-butyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
KZNYDZMGJNFWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)N)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)


![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)
![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)
![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

